N-(3-chloro-4-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 4-methylbenzaldehyde, which undergo condensation reactions to form the imidazothiazole core. The final step involves the acylation of the imidazothiazole derivative with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE: can be compared with other imidazothiazole derivatives, such as:
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE lies in its specific chemical structure, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18ClN3O2S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-3-5-14(6-4-13)18-11-25-16(12-28-21(25)24-18)10-20(26)23-15-7-8-19(27-2)17(22)9-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) |
InChI Key |
GYBYKMVGMYUCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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